molecular formula C14H12INO5 B7465885 [2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate

[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate

Cat. No. B7465885
M. Wt: 401.15 g/mol
InChI Key: YESFKXFBFSQYEZ-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate, also known as FIPI, is a chemical compound that has been widely researched for its potential applications in scientific research. FIPI is a phospholipase D (PLD) inhibitor, which means it has the ability to inhibit the activity of PLD enzymes within cells. This inhibition can have a variety of effects on cellular processes, making FIPI a valuable tool for researchers studying the mechanisms of PLD and its role in various physiological processes.

Mechanism of Action

[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate works by inhibiting the activity of PLD enzymes, which are responsible for the hydrolysis of phosphatidylcholine into phosphatidic acid and choline. This inhibition can have a variety of effects on cellular processes, including the regulation of intracellular signaling pathways, the modulation of membrane trafficking, and the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate has been shown to have a variety of biochemical and physiological effects on cells. These effects include the inhibition of cell proliferation, the modulation of intracellular signaling pathways, and the regulation of membrane trafficking. Additionally, [2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate in lab experiments is its ability to selectively inhibit PLD activity, allowing researchers to study the specific effects of PLD on various cellular processes. Additionally, [2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate is relatively easy to synthesize and has a relatively low cost compared to other PLD inhibitors. However, one limitation of using [2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate is its potential off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on [2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate and its applications in scientific research. One area of interest is the development of more selective PLD inhibitors that can target specific isoforms of the enzyme. Additionally, researchers are interested in studying the role of PLD in various diseases and developing new therapeutic agents based on the inhibition of PLD activity. Finally, there is ongoing research into the potential off-target effects of [2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate and other PLD inhibitors, with the goal of developing more specific and effective inhibitors for use in scientific research.

Synthesis Methods

[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis typically begins with the reaction of 2-furanmethanamine with 2-oxoethyl ester, followed by the reaction of the resulting compound with 5-iodofuran-2-carboxylic acid. The final step involves the reaction of the resulting compound with triethylamine and acetic anhydride to produce the desired [2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate compound.

Scientific Research Applications

[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate has been extensively studied for its potential applications in scientific research. Its ability to inhibit PLD activity has been shown to have a wide range of effects on cellular processes, including cell proliferation, migration, and signaling. Researchers have used [2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate to study the role of PLD in various physiological processes, including cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO5/c15-12-5-3-10(21-12)4-6-14(18)20-9-13(17)16-8-11-2-1-7-19-11/h1-7H,8-9H2,(H,16,17)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESFKXFBFSQYEZ-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)COC(=O)C=CC2=CC=C(O2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)CNC(=O)COC(=O)/C=C/C2=CC=C(O2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate

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